4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester
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Overview
Description
4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester is an organic compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid and features a bromine atom, an acetylamino group, and a methyl ester group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester typically involves the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetylamino derivative.
Bromination: Bromination is carried out to introduce the bromine atom at the desired position.
Esterification: Finally, esterification is performed to convert the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Hydrolysis: Formation of 4-acetylamino-3-bromo-5-methylbenzoic acid.
Scientific Research Applications
4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and acetylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate: Similar structure with a chloro and hydroxy group.
Benzoic acid, 4-(acetylamino)-, methyl ester: Lacks the bromine and methyl groups.
Uniqueness
4-Acetylamino-3-bromo-5-methyl-benzoic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs
Properties
IUPAC Name |
methyl 4-acetamido-3-bromo-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-6-4-8(11(15)16-3)5-9(12)10(6)13-7(2)14/h4-5H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRZZCHZXCOVCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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